2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that features a cyclopentylthio group, a pyridinyl-pyridazinyl moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of pyridine derivatives with hydrazine to form the pyridazinyl core.
Introduction of the cyclopentylthio group: This can be achieved through a nucleophilic substitution reaction where a cyclopentylthiol reacts with a suitable leaving group on the pyridazinyl intermediate.
Attachment of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl moiety can be reduced under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridazinyl derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or activating their function.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylthio)-N-(2-(pyridin-2-yl)ethyl)acetamide
- 2-(cyclopentylthio)-N-(2-(pyridazin-3-yl)ethyl)acetamide
- 2-(cyclopentylthio)-N-(2-((6-(pyridin-3-yl)pyridazin-4-yl)oxy)ethyl)acetamide
Uniqueness
2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-17(13-25-14-5-1-2-6-14)20-11-12-24-18-9-8-16(21-22-18)15-7-3-4-10-19-15/h3-4,7-10,14H,1-2,5-6,11-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBEMONFKPREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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